N-[(3R*,4R*)-3-羟基-1-(4-苯基丁酰)哌啶-4-基]异烟酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3R*,4R*)-3-hydroxy-1-(4-phenylbutanoyl)piperidin-4-yl]isonicotinamide is a useful research compound. Its molecular formula is C21H25N3O3 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[(3R*,4R*)-3-hydroxy-1-(4-phenylbutanoyl)piperidin-4-yl]isonicotinamide is 367.18959167 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[(3R*,4R*)-3-hydroxy-1-(4-phenylbutanoyl)piperidin-4-yl]isonicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(3R*,4R*)-3-hydroxy-1-(4-phenylbutanoyl)piperidin-4-yl]isonicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌活性
一项研究重点关注合成和评估 3-烷基化 3-(4-氨基苯基)哌啶-2,6-二酮作为雌激素生物合成的抑制剂。这些化合物,包括 N-[(3R*,4R*)-3-羟基-1-(4-苯基丁酰)哌啶-4-基]异烟酰胺结构的修饰,显示出比氨基己烯咪(一种激素依赖性乳腺癌的治疗方法)更强的对人胎盘芳香化酶的抑制作用。这表明在癌症治疗中具有潜在的应用,特别是对于激素依赖性癌症 (Hartmann & Batzl, 1986)。
抗菌和抗病毒特性
对以药用特性而闻名的胡椒属植物的进一步研究导致了新化合物的分离,包括与 N-[(3R*,4R*)-3-羟基-1-(4-苯基丁酰)哌啶-4-基]异烟酰胺相关的衍生物。这些化合物表现出显着的抗乙肝病毒 (HBV) 活性,表明在治疗病毒感染中具有潜在的应用 (Jiang 等,2013)。
神经药理学作用
对相关化合物的神经药理作用的研究揭示了它们治疗神经系统疾病的潜力。例如,已经探索了 N-苯基丙酰胺衍生物的立体化学变体的结合特性和镇痛活性,表明它们对阿片受体 μ 有很高的亲和力和选择性。这项研究指出了开发新的镇痛药或疼痛管理治疗方法的可能性 (Wang 等,1995)。
胃肠道治疗
一项关于 N-取代-反式-3,4-二甲基-4-(3-羟基苯基)哌啶的构效关系的研究导致了发现具有强阿片受体拮抗活性的化合物,主要针对胃肠道运动障碍。这项研究表明,对 N-[(3R*,4R*)-3-羟基-1-(4-苯基丁酰)哌啶-4-基]异烟酰胺结构的修饰可以产生对影响胃肠道功能的疾病的有效治疗 (Zimmerman 等,1994)。
作用机制
属性
IUPAC Name |
N-[(3R,4R)-3-hydroxy-1-(4-phenylbutanoyl)piperidin-4-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-19-15-24(20(26)8-4-7-16-5-2-1-3-6-16)14-11-18(19)23-21(27)17-9-12-22-13-10-17/h1-3,5-6,9-10,12-13,18-19,25H,4,7-8,11,14-15H2,(H,23,27)/t18-,19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGALHLOFALJKRY-RTBURBONSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1NC(=O)C2=CC=NC=C2)O)C(=O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1NC(=O)C2=CC=NC=C2)O)C(=O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。